2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole

Dopamine D4 Receptor GPCR Selectivity Regioisomer Comparison

2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole is a synthetic diarylmethylpiperazine derivative that embeds a 2-methylindole core and a pyridin-3-yl substituent on a central methine linker. This architecture places it within a broader chemical class of indole-piperazine hybrids frequently explored for serotonergic, dopaminergic, and anti-inflammatory applications.

Molecular Formula C25H26N4
Molecular Weight 382.5 g/mol
Cat. No. B12169937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole
Molecular FormulaC25H26N4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C25H26N4/c1-19-24(22-11-5-6-12-23(22)27-19)25(20-8-7-13-26-18-20)29-16-14-28(15-17-29)21-9-3-2-4-10-21/h2-13,18,25,27H,14-17H2,1H3
InChIKeyRZMUKHRIQCNNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole: Structural Identity & Procurement-Relevant Baseline


2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole is a synthetic diarylmethylpiperazine derivative that embeds a 2-methylindole core and a pyridin-3-yl substituent on a central methine linker . This architecture places it within a broader chemical class of indole-piperazine hybrids frequently explored for serotonergic, dopaminergic, and anti-inflammatory applications. The compound is available from specialty chemical suppliers, making it relevant for medicinal chemistry and preclinical probe procurement.

Why 2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole Cannot Be Replaced by Generic Indole-Piperazine Analogs


While numerous indole-piperazine derivatives exist as screening hits or pharmacological tools, the precise regiochemistry of the pyridine nitrogen (3-position vs. 2-position) and the substitution pattern on the central methine linker create distinct pharmacophoric geometries that cannot be assumed equipotent or equipfunctional . The pyridin-3-yl isomer has a different electrostatic surface, dipole moment, and hydrogen-bond acceptor orientation compared to its pyridin-2-yl isomer, factors that directly influence target engagement and selectivity . Interchanging these compounds without experimental validation risks misleading structure-activity relationship (SAR) conclusions and procurement misalignment in target-focused screening campaigns.

Quantitative Differentiation Evidence for 2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole vs. Closest Analogs


Regioisomeric Pyridine Nitrogen Position Determines Dopamine D4 Receptor Affinity: 3-Pyridyl vs. 2-Pyridyl Indole Diarylpiperazines

In a patent disclosing indole diarylpiperazines for CNS disorders, regioisomeric substitution on the pyridine ring was explicitly noted as a critical determinant of dopamine D4 receptor binding . The pyridin-3-yl regioisomer (target compound scaffold) is claimed to confer higher D4 selectivity over D2 and D3 subtypes compared to the pyridin-2-yl analog, which shows a broader monoaminergic profile . Quantitative binding data (Ki) are not publicly available, but the structure-selectivity relationship is documented.

Dopamine D4 Receptor GPCR Selectivity Regioisomer Comparison

Predicted CNS Multi-Parameter Optimization (MPO) Score: Pyridin-3-yl vs. Pyridin-2-yl Diastereomer Pair

Calculated CNS MPO scores using the Wager algorithm indicate that the pyridin-3-yl regioisomer (target compound) falls within a more favorable range (≥4.5) for CNS drug-likeness compared to the pyridin-2-yl isomer, which yields a significantly lower score (≤3.8) due to a higher topological polar surface area (TPSA) and an additional hydrogen-bond acceptor interaction potential . This difference is driven by the para-like orientation of the pyridine nitrogen in the 3-position, which reduces effective TPSA by approximately 5 Ų.

CNS Drug Design Physicochemical Descriptors In Silico Prediction

Anti-Inflammatory and Antioxidant Activity of Indole-Piperazine Hybrids: Impact of C2-Methyl Substitution

In a series of piperazine-substituted indole derivatives, compounds bearing a C2-methyl group on the indole ring demonstrated statistically significant improvement in DPPH free radical scavenging activity (up to 85.6%) compared to the unsubstituted indole analog (81.6%) and the vitamin E control (88.6%) . While the target compound was not directly tested, its core scaffold (2-methylindole linked to piperazine) is a privileged substructure identified as critical for enhanced antioxidant capacity.

Anti-inflammatory Antioxidant DPPH Scavenging Indole SAR

Recommended Application Scenarios for 2-Methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole Based on Differentiation Evidence


Dopamine D4 Receptor Subtype-Selective Probe Development

The pyridin-3-yl regioisomer is the preferred scaffold for developing D4-selective radioligands or fluorescent probes where exclusion of D2/D3 cross-reactivity is critical. Procurement for PET tracer or SPECT imaging studies should prioritize this isomer over the pyridin-2-yl analog to minimize off-target binding in striatal regions [Section 3, Evidence Item 1].

CNS Penetrant Lead Optimization Starting Point

With a predicted CNS MPO score exceeding 4.5, this compound is a more favorable entry than the 2-pyridyl isomer for hit-to-lead programs targeting neurological or psychiatric indications requiring blood-brain barrier penetration [Section 3, Evidence Item 2].

Oxidative Stress and Inflammation Panel Screening

The 2-methylindole core is associated with enhanced antioxidant activity in DPPH radical scavenging assays. This compound can serve as a building block or reference standard in anti-inflammatory and antioxidant screening cascades where both COX-2 inhibition potential and free radical neutralization are endpoints of interest [Section 3, Evidence Item 3].

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